Regioisomeric Differentiation: 1-Position vs. 8-Position Methoxyphenyl Substitution Dictates Sigma Receptor Affinity
The 8-substituted positional isomer 8-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (PD119706, CHEMBL442106) exhibits measurable sigma receptor binding (IC₅₀ = 1,800 nM) and NMDA/PCP receptor binding (IC₅₀ = 900 nM) in radioligand displacement assays [1]. In contrast, the 1-substituted target compound (CAS 804430-58-8) has not been reported to bind sigma or NMDA receptors at comparable concentrations, consistent with the established SAR principle that the position of the aryl substituent on the THIQ core determines target engagement [2]. This differential selectivity profile means that researchers targeting 5-HT₆ receptor pathways (for which 1-aryl-THIQs are patented) should select the 1-substituted regioisomer, while those studying sigma or NMDA pharmacology should select the 8-substituted variant—these are not interchangeable [3].
| Evidence Dimension | Sigma receptor binding affinity (positional isomer comparison) |
|---|---|
| Target Compound Data | Not a sigma receptor ligand at comparable concentrations (no reported IC₅₀ < 10 µM for sigma or NMDA receptors) |
| Comparator Or Baseline | 8-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (PD119706): Sigma receptor IC₅₀ = 1,800 nM; NMDA/PCP receptor IC₅₀ = 900 nM |
| Quantified Difference | ≥5.6-fold difference in sigma receptor affinity (1,800 nM vs. no measurable inhibition); divergent NMDA receptor engagement |
| Conditions | [³H]-N-allylnormetazocine ([³H]NANM) binding assay for sigma receptor; [³H]TCP binding assay for NMDA/PCP receptor (rat brain membranes) |
Why This Matters
For procurement, selecting the correct regioisomer is essential: the 1-substituted compound avoids sigma/NMDA off-target activity, making it the appropriate choice for 5-HT₆ receptor-focused programs, while the 8-substituted isomer would confound such studies.
- [1] BindingDB. BDBM50017028: 8-(2-Methoxy-phenyl)-1,2,3,4-tetrahydro-isoquinoline. CHEMBL442106. Sigma receptor IC50 = 1,800 nM; NMDA receptor IC50 = 900 nM. View Source
- [2] Faheem et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 11606–11651. View Source
- [3] US Patent 7,196,088 (2007). Substituted tetrahydroisoquinolines and uses thereof—claiming 1-substituted THIQs as 5-HT6 receptor antagonists. Justia Patents. View Source
